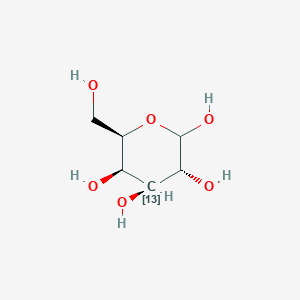

D-galactose-3-13C

Vue d'ensemble

Description

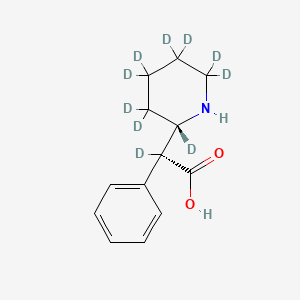

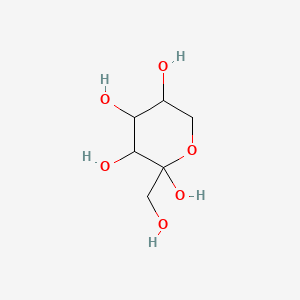

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.148. The purity is usually 95%.

BenchChem offers high-quality (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application: Le D-galactose-3-13C a été utilisé pour synthétiser le 3-boronique-3-désoxy-D-galactose, un agent TCNB potentiel. Ce composé présente une diastéréosélectivité et un profil de toxicité souhaitable .

- Métabolisme du galactose: Le this compound sert de traceur pour étudier les voies d'utilisation du galactose dans les cellules et les tissus .

- Évaluation de la fonction hépatique: Les tests diagnostiques basés sur le galactose, y compris le test de capacité d'élimination du galactose, évaluent la fonction hépatique et la réserve hépatique .

- Processus biotechnologiques: Les chercheurs explorent la fermentation microbienne et la conversion catalysée par des enzymes à partir de biomasse riche en galactose .

Thérapie par capture de neutrons du bore (TCNB)

Études métaboliques

Tests diagnostiques

Fermentation microbienne

Spectroscopie RMN

Mécanisme D'action

Target of Action

D-galactose-3-13C, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring aldohexose and a C-4 epimer of glucose . It primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The interaction with these targets allows D-galactose-3-13C to play a significant role in various biological processes.

Mode of Action

D-galactose-3-13C interacts with its targets by functioning as a ligand. This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells . The compound’s mode of action is largely based on its ability to be recognized and bound by specific receptors on the target cells.

Biochemical Pathways

D-galactose-3-13C is involved in several biochemical pathways. It is incorporated into drug molecules as a tracer for quantitation during the drug development process . It is also used in the study of galactose metabolism . The affected pathways and their downstream effects are complex and involve a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of D-galactose-3-13C are influenced by its chemical structure and the nature of its interaction with target cells. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of D-galactose-3-13C’s action are diverse and depend on the specific biological context. For instance, in the field of drug delivery, the direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KAMBVTKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)